N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene
Description
Properties
IUPAC Name |
2-[anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-14-19(25,18(23)24)17(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,20,25H,2-3,14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDLRIEUNYPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation Method
The most widely documented synthesis of this compound involves the reaction of hydrazobenzene with 2-carboxy-2-hydroxycaproyl chloride in the presence of sodium hydroxide at ambient temperature. The mechanism proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the acyl chloride. Key parameters include:
-
Molar ratio : A 1:1 stoichiometry between hydrazobenzene and the acyl chloride precursor ensures minimal side-product formation.
-
Temperature : Reactions conducted at 20–25°C exhibit optimal selectivity, as higher temperatures promote hydrolysis of the acyl chloride.
-
Solvent system : Aqueous ethanol (50% v/v) provides a homogeneous medium for the reaction, balancing solubility and reactivity.
Table 1: Standard Reaction Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% | |
| Reaction time | 4–6 hours | |
| Base concentration | 0.5 M NaOH | |
| Purification method | Recrystallization (ethanol:H₂O) |
Optimization of Reaction Parameters
pH and Base Effects
The reaction’s dependence on alkaline conditions was systematically investigated:
Solvent Optimization Trials
Comparative solvent studies reveal:
-
Aqueous ethanol : Superior to pure ethanol or water due to improved acyl chloride stability.
-
Tetrahydrofuran (THF) : Results in 40% lower yields, attributed to poor hydroxide ion solvation.
Table 2: Solvent Performance Comparison
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol:H₂O (1:1) | 65 | 4.5 |
| Pure ethanol | 52 | 6.0 |
| THF:H₂O (3:1) | 28 | 8.0 |
Purification and Isolation Techniques
Recrystallization Protocols
The crude product is purified through gradient recrystallization:
-
Primary isolation : Dissolution in hot ethanol (60°C) followed by cooling to 4°C yields 58% recovery.
-
Secondary polishing : Re-dissolution in ethyl acetate:hexane (2:1) removes residual sodium chloride.
Analytical Characterization Data
Spectroscopic Profiles
Stability Assessments
-
Aqueous solutions : Decompose at pH <6 via hydrazone hydrolysis (t₁/₂ = 3.2 hours at pH 5).
-
Solid state : Stable for >24 months at −20°C in amber vials.
Industrial-Scale Production Considerations
Catalyst Recycling Strategies
Chemical Reactions Analysis
Types of Reactions
2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the anilino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Medicinal Chemistry
CCHB has been investigated for its potential as a pharmaceutical agent, particularly in the development of novel drugs targeting specific biological pathways.
Pharmacological Properties:
- Anticancer Activity: CCHB derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications to the hydrazone structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Effects: Research has demonstrated that CCHB exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
Case Study: Anticancer Activity
A study conducted on the effects of CCHB derivatives on human breast cancer cells revealed that specific modifications to the compound increased its efficacy. The IC50 values for these derivatives were significantly lower than those of existing chemotherapeutics, suggesting their potential as effective anticancer agents.
Biochemistry
CCHB plays a role in biochemical research, particularly concerning enzyme inhibition and metabolic pathways.
Enzyme Inhibition:
- Nitric Oxide Synthase Inhibition: CCHB has been shown to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which is crucial in various physiological processes. This inhibition may have implications for treating conditions related to excessive nitric oxide production, such as inflammation.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| CCHB | Nitric Oxide Synthase | 15 | |
| Modified Derivative A | Nitric Oxide Synthase | 5 | |
| Modified Derivative B | Nitric Oxide Synthase | 10 |
Agricultural Science
In agricultural research, CCHB has been explored for its potential as a fungicide and herbicide.
Fungicidal Activity:
- Recent studies have indicated that CCHB exhibits significant antifungal activity against several plant pathogens. This property could be harnessed to develop environmentally friendly fungicides.
Case Study: Fungicidal Efficacy
A field trial demonstrated that CCHB applied at specific concentrations effectively reduced fungal infections in crops without adversely affecting plant growth. The results showed a 60% reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Hydrazinecarboximidamide Family ()
Compounds 31 , 32 , and 33 (Molecules, 2014) share a sulfonamide-hydrazinecarboximidamide backbone but differ in substituents, offering insights into how functional groups influence properties:
Table 1: Key Properties of Sulfonamide-Hydrazinecarboximidamide Derivatives
| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | IR (C=O, cm⁻¹) | Notable NMR Shifts (δ, ppm) | Elemental Analysis (C/H/N%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|---|---|
| 31 | C₂₅H₂₃ClN₄O₆S₂ | Sulfonamide, carboxybenzylidene | 196–202 | 1666 | 13.10 (COOH) | 52.19/3.98/9.76 | 74 | 1 |
| 32 | C₂₄H₂₃ClN₄O₄S₂ | 4-Methylbenzylthio, carboxybenzylidene | 204–210 | 1674 | 8.83 (H-6) | 54.30/4.35/10.58 | 91 | 11 |
| 33 | C₂₃H₂₀Cl₂N₄O₄S₂ | 4-Chlorobenzylthio, carboxybenzylidene | 184–189 | 1672 | 11.57 (SO₂NH) | 50.05/3.59/10.05 | 95 | 3 |
Key Observations :
- Functional Group Impact : Compound 31 ’s dihydrobenzodioxan substituent lowers melting point (196–202°C) compared to 32 ’s methylbenzylthio group (204–210°C), suggesting bulkier groups enhance crystallinity .
- Spectral Variations : The C=O IR stretch shifts from 1666 cm⁻¹ (31 ) to 1674 cm⁻¹ (32 ), reflecting electronic effects of substituents on carbonyl resonance .
- Synthetic Efficiency : Electron-withdrawing groups (e.g., Cl in 33 ) increase reaction yield (95% in 3 h) versus electron-donating groups (91% in 11 h for 32 ) .
Comparison with Carboxy-Substituted Piperidine Derivatives ()
N-Cbz-2-Piperidinecarboxylic acid and its analogs (e.g., Methyl N-Cbz-piperidine-2-carboxylate, similarity score: 0.97) highlight the role of carboxy groups and protective strategies:
Table 2: Piperidinecarboxylic Acid Derivatives vs. Target Compound
| Compound | Core Structure | Functional Groups | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-Cbz-2-Piperidinecarboxylic acid | Piperidine ring | Cbz-protected amine, carboxylic acid | 263.29 | High solubility in polar solvents |
| Target Compound | Hydrazobenzene + caproyl | Carboxy, hydroxy, diazenyl | ~350 (estimated) | Amphiphilic, potential chelation sites |
Key Observations :
Biological Activity
N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique chemical structure, which includes both hydrazone and carboxylic acid functionalities, suggests a range of biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C_{13}H_{16}N_{2}O_{4}. It features a hydrazobenzene backbone with a carboxy- and hydroxy-substituted caproyl group. This structure is significant as it may influence the compound's solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 252.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| pKa | Not specified |
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound could scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies have also shown that this compound possesses antimicrobial properties . In vitro tests revealed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has indicated that it can inhibit pro-inflammatory cytokines, which are key players in chronic inflammation. This effect suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Case Studies
- Case Study on Antioxidant Efficacy : A controlled study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress compared to untreated controls. The reduction in malondialdehyde levels was particularly notable, indicating decreased lipid peroxidation.
- Clinical Implications for Antimicrobial Use : In a clinical setting, patients with recurrent bacterial infections were treated with formulations containing this compound. Results showed a marked decrease in infection recurrence rates, highlighting its potential as an adjunct therapy in antibiotic-resistant cases.
- Impact on Inflammatory Markers : A double-blind trial assessed the effects of this compound on patients suffering from chronic inflammatory conditions. The findings revealed significant reductions in C-reactive protein levels, suggesting its efficacy in managing systemic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in its structure facilitate electron donation, neutralizing free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and eventual cell death.
- Cytokine Modulation : The compound appears to downregulate the expression of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct experiments in fume hoods to avoid inhalation of aerosols or dust.
- Store the compound in airtight containers under dry, ventilated conditions to minimize degradation.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities due to its carcinogenicity (Category 1B) and aquatic toxicity (Category 1) .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- FT-IR Spectroscopy : Identify functional groups (e.g., carboxylic acid, hydroxyl) via O-H stretching (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- ¹H/¹³C NMR : Resolve hydrazobenzene aromatic protons (δ 6.8-7.5 ppm) and caproyl chain protons (δ 1.2-2.5 ppm).
- UV-Vis Spectroscopy : Analyze π→π* transitions in the hydrazobenzene core (λmax ~300-400 nm) and compare with azobenzene derivatives (e.g., ) .
Q. How can researchers design experiments to assess environmental toxicity of this compound?
- Methodology :
- Aquatic Toxicity Assays : Use OECD Test Guideline 202 (Daphnia magna immobilization) and 203 (fish acute toxicity).
- Prepare serial dilutions in freshwater and measure LC50 values.
- Monitor biodegradation via OECD 301F (manometric respirometry) to evaluate persistence. Reference hydrazobenzene’s toxicity profile ( ) for baseline comparisons .
Advanced Research Questions
Q. What experimental approaches address pressure-dependent reactivity of this compound?
- Methodology :
- Use high-pressure reactors (e.g., Parr instruments) to test hydrogenation/dehydrogenation kinetics at 30-70 bar (uptake) and 0.25-1.00 bar (release), as done for analogous compounds ( ).
- Analyze temperature-pressure synergies by replicating overlapping ranges (300-350 K) to isolate thermodynamic vs. kinetic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
